molecular formula C₅₄H₇₁N₁₅O₁₄ B550199 LHRH, Gln(8)- CAS No. 47922-48-5

LHRH, Gln(8)-

Cat. No.: B550199
CAS No.: 47922-48-5
M. Wt: 1154.2 g/mol
InChI Key: WPKQYFUSPONRAT-BXXNOCLASA-N
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Description

Luteinizing hormone-releasing hormone, Gln(8)-, also known as [Gln8]-LHRH, is a synthetic analog of luteinizing hormone-releasing hormone. Luteinizing hormone-releasing hormone is a decapeptide hormone that plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The modification at the eighth position with glutamine enhances its stability and biological activity.

Scientific Research Applications

Luteinizing hormone-releasing hormone, Gln(8)-, has numerous scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis, purification, and characterization techniques.

    Biology: It serves as a tool for investigating the mechanisms of hormone action and receptor binding.

    Medicine: The compound is utilized in the development of therapeutic agents for treating hormone-related disorders, such as prostate cancer and endometriosis.

    Industry: It is employed in the production of diagnostic kits and assays for measuring hormone levels.

Mechanism of Action

LHRH, Gln(8)- and its analogs work by binding to high-affinity, G protein-coupled receptors on the plasma membrane of pituitary gonadotrophs . Continuous treatment with LHRH agonists causes a downregulation of LHRH receptors and a marked reduction in the secretion of bioactive LH and FSH . This results in a desensitization of gonadotrophs and a marked reduction in the secretion of bioactive LH and FSH .

Future Directions

LHRH, Gln(8)- and its analogs have potential applications in targeted drug delivery systems for cancer therapy . These systems can take advantage of the overexpression of LHRH receptors in many types of cancer cells .

Biochemical Analysis

Biochemical Properties

Luteinizing Hormone-Releasing Hormone, Gln(8)-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pituitary receptors for LHRH, leading to a decrease in the expression of mRNA for LHRH receptor and rapid homologous desensitization of LHRH receptors . This interaction results in the suppression of the hypophyseal-gonadal axis .

Cellular Effects

The effects of Luteinizing Hormone-Releasing Hormone, Gln(8)-, on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate a substantial rise in intracellular calcium .

Molecular Mechanism

The molecular mechanism of action of Luteinizing Hormone-Releasing Hormone, Gln(8)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it induces suppression of the hypophyseal-gonadal axis through a reduction of pituitary receptors for LHRH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Luteinizing Hormone-Releasing Hormone, Gln(8)-, change over time. It has been observed that developing LHRH neurons are capable of synthesizing, secreting, and rapidly replenishing stores of LHRH peptide .

Dosage Effects in Animal Models

The effects of Luteinizing Hormone-Releasing Hormone, Gln(8)-, vary with different dosages in animal models . For instance, alternate day administration of 50 mcg of a potent LHRH agonist was capable of producing a stable pulse of gonadotropin elevation for 8 hours .

Metabolic Pathways

Luteinizing Hormone-Releasing Hormone, Gln(8)-, is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found that the processing of the prohormone involves cleavage by an endopeptidase to give GAP-(l–56) and a C-terminally extended LHRH .

Transport and Distribution

Luteinizing Hormone-Releasing Hormone, Gln(8)-, is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Luteinizing Hormone-Releasing Hormone, Gln(8)-, and its effects on activity or function have been studied . For instance, it has been found that LHRH-containing perikarya and nerve fibers are located in the hypothalami of the domestic fowl and Japanese quail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone, Gln(8)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product.

Industrial Production Methods

Industrial production of luteinizing hormone-releasing hormone, Gln(8)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone, Gln(8)-, can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in solid-phase peptide synthesis.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, stability, or solubility. For example, oxidation can lead to the formation of cyclic peptides with enhanced stability.

Comparison with Similar Compounds

Luteinizing hormone-releasing hormone, Gln(8)-, is unique due to its enhanced stability and biological activity compared to the native luteinizing hormone-releasing hormone. Similar compounds include:

    [His5, Trp7, Tyr8]-LHRH: Another synthetic analog with modifications at positions 5, 7, and 8.

    [Arg8]-LHRH: A variant with an arginine substitution at position 8.

    [D-Trp6]-LHRH: A synthetic analog with a D-tryptophan substitution at position 6.

These analogs differ in their receptor binding affinity, stability, and biological activity, making them suitable for various research and therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKQYFUSPONRAT-BXXNOCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H71N15O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197354
Record name Chicken gonadotropin-releasing hormone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1154.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47922-48-5
Record name LHRH, Gln(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047922485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chicken gonadotropin-releasing hormone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 47922-48-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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